molecular formula C12H15N7O5 B136924 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide CAS No. 154094-95-8

4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide

Cat. No. B136924
M. Wt: 337.29 g/mol
InChI Key: UPAXAMPOZYLHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide, also known as RBx-7644, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroimidazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and radiosensitizing properties.

Mechanism Of Action

The exact mechanism of action of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. By increasing the levels of ROS in cancer cells, 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide can sensitize them to radiation and other cytotoxic agents, leading to increased cell death.

Biochemical And Physiological Effects

4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and increased cell death. 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting DNA synthesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide for lab experiments is its ability to enhance the sensitivity of cancer cells to radiation and other cytotoxic agents. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide is also known to have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide. One area of interest is the development of new cancer therapies that combine 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide with other cytotoxic agents, such as chemotherapy drugs or targeted therapies. Another area of research is the investigation of the antimicrobial properties of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide, with the goal of developing new antibiotics to combat drug-resistant bacteria and fungi. Finally, further studies are needed to fully understand the mechanism of action of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.

Synthesis Methods

The synthesis of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide involves the condensation of 2-methyl-4-nitroimidazole with 2-(5-nitroimidazol-1-yl)ethylamine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has been investigated for its potential applications in scientific research, particularly in the fields of oncology and radiation therapy. Studies have shown that this compound can enhance the sensitivity of cancer cells to radiation, leading to increased cell death and improved therapeutic outcomes. 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics.

properties

CAS RN

154094-95-8

Product Name

4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide

Molecular Formula

C12H15N7O5

Molecular Weight

337.29 g/mol

IUPAC Name

4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide

InChI

InChI=1S/C12H15N7O5/c20-10(2-1-5-16-6-4-15-12(16)19(23)24)14-3-7-17-9-13-8-11(17)18(21)22/h4,6,8-9H,1-3,5,7H2,(H,14,20)

InChI Key

UPAXAMPOZYLHQR-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-]

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-]

synonyms

N-[2-nitro-3-[2-(5-nitroimidazol-1-yl)ethyl]-2H-imidazol-1-yl]butanami de

Origin of Product

United States

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